molecular formula C16H15ClN2O2 B2785973 4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 610277-66-2

4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B2785973
CAS No.: 610277-66-2
M. Wt: 302.76
InChI Key: JWFLLVHSWBGEKX-UHFFFAOYSA-N
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Description

4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a dihydropyrazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a pyrazoline core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms known for remarkable stability and diverse biological activity . Pyrazoline derivatives represent privileged scaffolds in neuropharmacology, demonstrating particular relevance for researchers investigating neurodegenerative diseases and psychiatric disorders . This compound is specifically valuable for studying structure-activity relationships in monoamine oxidase (MAO) inhibition and acetylcholinesterase (AChE) inhibitory activity, both critical targets for neurodegenerative conditions . The structural configuration of this molecule, with its chloro- and methoxy-phenyl substituents, may influence binding affinity to these enzymatic targets based on established structure-activity relationship principles for pyrazoline derivatives . Researchers utilize this compound primarily as a chemical building block for developing novel therapeutic agents targeting Alzheimer's disease, Parkinson's disease, and depression, given the well-documented neuroprotective properties of similar pyrazoline-containing compounds . Pyrazoline scaffolds have demonstrated multiple mechanisms relevant to neurodegenerative pathology, including inhibition of acetylcholine esterase (AChE), reduction of beta-amyloid (Aβ) plaques, monoamine oxidase B (MAO B) inhibition for Parkinson's disease management, and MAO A blockade for addressing psychiatric disorders . The compound's structural features, including hydrogen bond donors/acceptors and aromatic systems, contribute to potential interactions with biological targets through hydrogen bonding, π-π stacking, and van der Waals forces . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate safety precautions and consult relevant safety data sheets before use.

Properties

IUPAC Name

4-chloro-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-21-16-5-3-2-4-11(16)13-9-14(19-18-13)12-8-10(17)6-7-15(12)20/h2-8,13,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFLLVHSWBGEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazone.

    Cyclization: The hydrazone undergoes cyclization with an appropriate diketone or β-keto ester to form the dihydropyrazole ring.

    Chlorination: The resulting pyrazole compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Phenol Formation: Finally, the phenol group is introduced through a nucleophilic substitution reaction, often involving a phenol derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dechlorinated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazolone compounds against a range of bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating inhibition of both growth and biofilm formation .

Table 1: Antimicrobial Activity of Pyrazolone Compounds

CompoundBacterial StrainMIC (mg/mL)Growth Inhibition (%)Biofilm Inhibition (%)
Compound AS. aureus0.7854.97682.624
Compound BP. aeruginosa0.3921.95138.003
Compound CE. coli0.788.69046.471

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, which are crucial in the treatment of various inflammatory diseases. The pyrazolone structure is known to interact with inflammatory pathways, potentially leading to reduced inflammation markers in vitro and in vivo .

Antitumor Activity

Recent studies have explored the antitumor potential of pyrazolone derivatives, including the compound . Research has shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival .

Table 2: Antitumor Activity of Pyrazolone Derivatives

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
This compoundMCF-7 (breast)1070
Compound DHeLa (cervical)1565
Compound EA549 (lung)1275

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of pyrazolone derivatives. Studies suggest that modifications to the phenolic and pyrazole rings can enhance biological activity while minimizing side effects .

Key Findings:

  • Substituents on the phenolic ring significantly influence antimicrobial potency.
  • The presence of electron-donating groups enhances antitumor activity.

Clinical Trials

Several clinical trials have investigated the safety and efficacy of pyrazolone derivatives in treating inflammatory disorders and cancers. For instance, a phase II trial reported promising results for a related compound in patients with rheumatoid arthritis, showcasing reduced symptoms and improved quality of life .

Laboratory Studies

Laboratory studies have consistently demonstrated the broad-spectrum antimicrobial activity of pyrazolone derivatives against both Gram-positive and Gram-negative bacteria, supporting their potential as novel antibacterial agents .

Mechanism of Action

The mechanism of action of 4-chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenol group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Activity Reference
Target Compound 2-Methoxyphenyl, 4-chlorophenol Not explicitly reported; inferred high planarity with potential for H-bonding Unknown; structural similarity suggests possible ESD modulation or antioxidant effects
FPD5 Phenyl, pyridinyl, 4-chlorophenol Cell-permeable, activates ESD Promotes autophagy, inhibits A549 lung cancer cell growth via JAB1/p53 pathway
Compound 4 (4-(4-Chlorophenyl)-2-...thiazole) 4-Chlorophenyl, thiazole, triazolyl Isostructural with halogen-dependent crystal packing Antimicrobial activity (e.g., against S. aureus)
2-(5-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenol 3-Methoxyphenyl, phenol Synthesized via Na-ACE catalyst; higher antioxidant activity than precursor DPPH radical scavenging (IC₅₀: 28 µM)
5-(4-Methoxyphenyl)-Pyrazoline () 4-Methoxyphenyl, nitro-triazolyl Polar functional groups enhance conjugation Moderate antimicrobial activity (18 mm inhibition vs. Klebsiella)

Key Observations :

  • Halogen vs. Methoxy Substitutions : Chlorine (electron-withdrawing) in compound 4 enhances antimicrobial activity, while methoxy (electron-donating) in the target compound may improve antioxidant capacity .
  • Substituent Position : The 2-methoxy group in the target compound vs. 3-methoxy in ’s analog could alter steric hindrance, affecting binding to biological targets (e.g., ESD or antioxidant enzymes).
Physicochemical and Crystallographic Properties
  • Crystal Packing: Halogenated analogs (compounds 4 and 5) exhibit isostructural packing with minor adjustments for Cl/Br substitutions, implying predictable solubility and stability trends. The target compound’s methoxy group may disrupt packing via steric effects, impacting crystallinity .
  • Synthesis Methods : Na-ACE catalysts () enable high-yield pyrazoline synthesis under mild conditions, whereas compound 4 requires DMF recrystallization. The target compound’s synthesis route remains uncharacterized but could benefit from similar catalytic strategies .

Tables and Figures :

  • Table 1 (above) summarizes structural and functional comparisons.
  • Figure 1 : Hypothetical molecular structure of the target compound, highlighting substituent positions (based on and ).

Notes:

  • Contradictions: While halogenated analogs show antimicrobial effects, the target compound’s methoxy group may prioritize antioxidant over antimicrobial activity .
  • Gaps: Direct biological data for the target compound are absent; inferences rely on structural analogs.

Biological Activity

4-Chloro-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including antimicrobial efficacy, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C17H18ClN3O2, with a molecular weight of 345.80 g/mol. The compound features a chlorinated phenolic structure linked to a pyrazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives containing the pyrazole structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
4-Chloro derivativeStaphylococcus aureus0.220.25
5aEscherichia coli0.300.35
7bPseudomonas aeruginosa0.400.45

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration .

In a study focusing on pyrazole derivatives, it was found that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus and Escherichia coli. The mechanisms involved include disruption of cell wall synthesis and inhibition of protein synthesis .

Antifungal Activity

In addition to antibacterial properties, some studies have reported antifungal activity for compounds related to this class. The antifungal efficacy was evaluated against strains such as Candida albicans, where derivatives showed promising results in inhibiting fungal growth .

The proposed mechanisms for the biological activity of pyrazole derivatives include:

  • Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Interaction with bacterial membranes can lead to increased permeability and eventual cell lysis.
  • Biofilm Formation Inhibition : Certain derivatives have been shown to prevent biofilm formation in Staphylococcus aureus, enhancing their effectiveness in clinical settings .

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study evaluated various pyrazole derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain derivatives significantly reduced biofilm formation and exhibited synergistic effects with existing antibiotics like oxacillin .
  • Cancer Research : Some derivatives have been explored for their anticancer potential, showing cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Phenolic Ring : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
  • Variations in the Pyrazole Moiety : Alterations in the pyrazole structure can lead to significant changes in potency and selectivity against various pathogens.

Q & A

Q. Table 1: Typical Synthesis Conditions

StepReactantsSolventCatalystTime (h)Yield (%)
1Chalcone + HydrazineMethanolHCl460–75
2CyclizationEthanolNone685–90

Basic: How can spectroscopic data (NMR, IR) be systematically interpreted to validate the compound’s structure?

Methodological Answer:

  • 1H NMR :
    • Pyrazoline protons : Two doublets of doublets (δ 3.1–3.55 ppm) for the diastereotopic CH₂ group in the pyrazoline ring .
    • Phenolic -OH : A singlet at δ 11.6 ppm (DMSO-d₆) .
    • Aromatic protons : Multiplets in δ 6.8–7.4 ppm for substituted phenyl groups .
  • IR :
    • N-H stretch at ~3338 cm⁻¹ (pyrazoline ring) .
    • O-H stretch at ~3153 cm⁻¹ (phenolic group) .
  • Cross-verification : Compare experimental data with computed spectra (e.g., PubChem entries) and published analogs .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrazoline derivatives?

Methodological Answer:

  • Standardized assays : Use identical cell lines (e.g., HeLa for antitumor studies) and enzyme concentrations (e.g., COX-2 for anti-inflammatory activity) to minimize variability .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with bioactivity. For example, chlorophenyl groups enhance lipophilicity and target binding .
  • Orthogonal validation : Combine enzyme inhibition assays with molecular docking to confirm binding modes .

Example Contradiction : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from differences in assay pH or co-solvents. Replicate studies under controlled conditions (pH 7.4, <1% DMSO) .

Advanced: What role does X-ray crystallography play in elucidating stereochemical and conformational properties?

Methodological Answer:

  • Single-crystal analysis : Determines bond lengths (e.g., C-Cl ~1.74 Å) and dihedral angles between aromatic rings, confirming non-planar conformations that impact biological interactions .
  • Hydrogen bonding : Identifies critical interactions (e.g., phenolic -OH with water or protein residues) that stabilize the crystal lattice .
  • Stereochemical assignment : Resolves R/S configurations at chiral centers in the dihydropyrazole ring .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Evidence
C-Cl bond length1.74
Dihedral angle (phenyl-pyrazoline)45.2°
Hydrogen bond (O-H⋯O)2.89 Å

Advanced: How can regioselectivity challenges in pyrazoline synthesis be addressed?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces side reactions (e.g., over-oxidation) by shortening reaction time (30 mins vs. 6 hours) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .
  • Catalytic additives : Use of p-toluenesulfonic acid (PTSA) enhances regioselectivity for 1,3-dipolar cycloaddition .

Methodological: What strategies are recommended for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP) : Determine via shake-flask method (octanol/water partition) to predict membrane permeability. Expected LogP ~3.2 due to chlorophenyl and methoxy groups .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., demethylation of methoxy groups) .
  • Plasma protein binding : Use equilibrium dialysis to assess % binding (e.g., >90% for highly lipophilic derivatives) .

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